molecular formula C13H15N3O B2903760 6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine CAS No. 339278-91-0

6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine

Cat. No. B2903760
CAS RN: 339278-91-0
M. Wt: 229.283
InChI Key: RBQRDPIZTNNZIL-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine, also known as MMP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MMP belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase. In addition, this compound has been found to modulate the expression of several genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine in lab experiments is its potent biological activity. This compound has been shown to have a wide range of effects on cancer cells, making it an attractive candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which may limit its clinical utility.

Future Directions

There are several future directions for the study of 6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine. One area of research is the development of more potent and selective this compound analogs. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, the potential clinical applications of this compound as a chemotherapeutic agent should be further explored.
Conclusion
In conclusion, this compound is a promising compound with a wide range of biological activities. Its potential as a chemotherapeutic agent makes it an attractive candidate for further study. However, its toxicity and potential side effects should be carefully evaluated before it can be used in clinical settings. Further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.

Synthesis Methods

The synthesis of 6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine involves the reaction of 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with formaldehyde and methylamine. This reaction yields this compound as a white crystalline solid with a melting point of 186-188°C.

Scientific Research Applications

6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine has been extensively studied for its potential applications in various fields of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties. This compound has been found to be particularly effective against cancer cells, and several studies have investigated its potential as a chemotherapeutic agent.

properties

IUPAC Name

6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-14-12-8-11(9-17-2)15-13(16-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQRDPIZTNNZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)COC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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